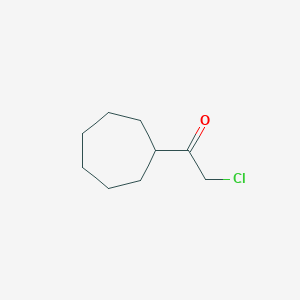

2-Chloro-1-cycloheptylethanone

Description

Significance of α-Haloketones as Versatile Synthetic Intermediates

α-Haloketones, and specifically α-chloro ketones, are a class of organic compounds characterized by a halogen atom attached to the carbon atom adjacent to a carbonyl group. wikipedia.org This unique structural arrangement confers a high degree of reactivity, making them exceptionally valuable building blocks in synthetic organic chemistry. mdpi.comfiveable.me The presence of two adjacent electrophilic centers—the carbonyl carbon and the α-carbon bearing the halogen—is a key feature of their chemical nature. mdpi.com This bifunctionality allows them to participate in a wide array of chemical transformations. wikipedia.org

The reactivity of α-haloketones is enhanced by the inductive effect of the carbonyl group, which increases the polarity of the carbon-halogen bond and makes the α-carbon more susceptible to nucleophilic attack. nih.gov Consequently, they are effective alkylating agents. wikipedia.org Their utility is demonstrated in numerous classic and contemporary organic reactions. For instance, they are key substrates in the Favorskii rearrangement, a reaction that converts α-halo ketones into carboxylic acid derivatives, often with a ring contraction. oup.com

Furthermore, α-haloketones are crucial precursors for the synthesis of a diverse range of heterocyclic compounds. mdpi.comnih.gov Reactions with various nucleophiles, such as thioamides or thioureas, can yield important five-membered rings like thiazoles and 2-aminothiazoles, respectively. wikipedia.org Their ability to react with dicarbonyl compounds and ammonia (B1221849) in the Hantzsch pyrrole (B145914) synthesis further highlights their role in building complex molecular architectures. wikipedia.org The development of methods for synthesizing α-haloketones, such as the direct halogenation of enolizable ketones, has made these valuable intermediates readily accessible for both laboratory-scale and industrial applications. mdpi.comfiveable.me

Overview of the Research Landscape for 2-Chloro-1-cycloheptylethanone within Organic Chemistry

While the broader class of α-chloro ketones is well-studied, the specific research landscape for 2-Chloro-1-cycloheptylethanone is more limited. Its primary identity is established through its chemical properties and registration in chemical databases.

Chemical Properties of 2-Chloro-1-cycloheptylethanone

| Property | Value | Source |

|---|---|---|

| CAS Number | 54147-46-5 | sigmaaldrich.com |

| Molecular Formula | C₉H₁₅ClO | sigmaaldrich.comambeed.com |

| Molecular Weight | 174.67 g/mol | echemi.com |

| IUPAC Name | 2-chloro-1-cycloheptylethanone | sigmaaldrich.com |

Detailed synthetic procedures or reaction mechanisms specifically documenting 2-Chloro-1-cycloheptylethanone are not extensively reported in peer-reviewed literature. However, its synthesis would likely follow established protocols for α-chlorination of ketones. organic-chemistry.org A probable route involves the direct chlorination of the parent ketone, 1-cycloheptylethanone, using a suitable chlorinating agent like chlorine gas or N-chlorosuccinimide. orgsyn.orgresearchgate.net

Based on the known reactivity of its functional group, 2-Chloro-1-cycloheptylethanone is expected to serve as a useful intermediate in organic synthesis. The α-chloro ketone moiety allows for nucleophilic substitution reactions at the chlorinated carbon, enabling the introduction of various functional groups. fiveable.me It could potentially be used in the synthesis of more complex molecules, including heterocyclic structures, analogous to other well-documented α-chloro ketones. wikipedia.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-cycloheptylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15ClO/c10-7-9(11)8-5-3-1-2-4-6-8/h8H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKUSPIWAGLYBNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20664087 | |

| Record name | 2-Chloro-1-cycloheptylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20664087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54147-46-5 | |

| Record name | 2-Chloro-1-cycloheptylethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54147-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-cycloheptylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20664087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Chloro 1 Cycloheptylethanone and Analogous α Chloro Ketones

Direct Chlorination Strategies for α-Position Functionalization

Direct chlorination of a ketone at the α-position is a primary method for synthesizing α-chloro ketones. This approach involves the reaction of a ketone with a chlorinating agent, often in the presence of a catalyst, to selectively introduce a chlorine atom adjacent to the carbonyl group.

Selection and Reactivity of Halogenating Reagents (e.g., sulfuryl chloride, elemental chlorine)

The choice of halogenating agent is critical for the successful α-chlorination of ketones. Commonly employed reagents include sulfuryl chloride (SO₂Cl₂) and elemental chlorine (Cl₂). arkat-usa.org

Sulfuryl Chloride (SO₂Cl₂): This reagent is often preferred for the selective monochlorination of symmetrical ketones. acs.org The reaction of ketones with sulfuryl chloride typically proceeds via an acid-catalyzed ionic mechanism to yield α-chloro ketones. acs.org For instance, the chlorination of ketones with SO₂Cl₂ readily produces α-chloro ketones, with the order of substitution preference being methine > methylene (B1212753) > methyl. acs.org However, in some cases, α,α-dichloro ketones can be the major products. acs.org The reaction is sensitive to both steric and electronic factors. acs.org A solvent-free method using excess sulfuryl chloride has been developed for the synthesis of α,α-dichloroketones from methyl ketones and 1,3-dicarbonyls, offering high yields and broad substrate scope. researchgate.netsci-hub.se

Elemental Chlorine (Cl₂): Direct chlorination with elemental chlorine is a traditional method but can be less selective, often leading to mixtures of mono- and di-chlorinated products. sci-hub.se For example, the chlorination of cyclohexanone (B45756) with chlorine gas in water can produce 2-chlorocyclohexanone. orgsyn.org The reaction is autocatalytic as it produces hydrogen chloride, which catalyzes the reaction. researchgate.net

Other notable chlorinating agents include:

N-Chlorosuccinimide (NCS): Often used in conjunction with a catalyst, NCS is a milder chlorinating agent. nih.gov

Copper(II) Chloride: This reagent can be used for the chlorination of ketones, particularly in solvents like dimethylformamide (DMF). arkat-usa.org

Trichloroisocyanuric acid (TCCA): TCCA can act as both an oxidant and a halogenating reagent, allowing for the direct conversion of alcohols to α-chloro ketones. organic-chemistry.orgorganic-chemistry.orgacs.org

The reactivity of these reagents is influenced by the ketone's structure. For instance, the chlorination of 1-oxo-tetrahydrocarbazole with copper chloride in DMSO is highly regioselective. arkat-usa.org

Catalytic Systems for Enhanced Regioselectivity and Yield

Catalysis plays a pivotal role in improving the efficiency and selectivity of α-chlorination. Various catalytic systems have been developed to address challenges like polychlorination and low yields. arkat-usa.org

Ceric Ammonium (B1175870) Nitrate (B79036) (CAN): A catalytic amount of CAN can efficiently promote the α-chlorination of ketones using acetyl chloride as the chlorinating agent. This method is noted for its mild conditions and high chemo- and regioselectivity, preventing the formation of polychlorinated byproducts. arkat-usa.org

Chiral Thiourea (B124793) Catalysts: For enantioselective chlorination, chiral thiourea catalysts have been employed. These catalysts can facilitate the reaction of racemic α-keto sulfonium (B1226848) salts with sodium chloride to produce highly enantioenriched α-chloro ketones. acs.orgresearchgate.netthieme-connect.comnih.gov

Amine-Based Catalysts: Hybrid amide-based Cinchona alkaloids have been used as catalysts for the enantioselective α-chlorination of β-keto esters under phase-transfer conditions, achieving high yields and enantioselectivities with low catalyst loading. nih.gov 2-Aminobenzimidazole derivatives have also been explored as catalysts for the organocatalytic asymmetric α-chlorination of 1,3-dicarbonyl compounds. mdpi.com

Palladium and Copper Catalysts: Directing groups can be used to facilitate catalytic halogenation. For example, pyridine (B92270) and oxazoline (B21484) groups can direct palladium-catalyzed C(sp³)–H halogenation. nih.gov Copper catalysts have also been used with N-haloamides for regioselective C(sp³)–H chlorination. nih.gov

Thallium(III) Chloride: The reaction of aliphatic ketones with aqueous thallium(III) chloride at room temperature leads to the formation of mono-oxoalkylthallium(III) derivatives, which then yield selectively α-monochlorinated ketones. rsc.org

The following table summarizes the effectiveness of various catalytic systems:

| Catalyst | Chlorinating Agent | Substrate | Key Advantage |

| Ceric Ammonium Nitrate (CAN) | Acetyl Chloride | Ketones | High chemo- and regioselectivity, mild conditions. arkat-usa.org |

| Chiral Thiourea | Sodium Chloride | α-Keto Sulfonium Salts | High enantioselectivity. acs.orgthieme-connect.comnih.gov |

| Hybrid Cinchona Alkaloids | N-Chlorosuccinimide (NCS) | β-Keto Esters | High enantioselectivity with low catalyst loading. nih.gov |

| Thallium(III) Chloride | Thallium(III) Chloride | Aliphatic Ketones | High regioselectivity for monochlorination. rsc.org |

Optimization of Reaction Conditions: Temperature, Solvent Effects, and Stoichiometry

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of α-chlorination.

Temperature: Temperature control is often critical. For instance, in the enantioselective chlorination of β-keto esters catalyzed by Cinchona alkaloids, lowering the temperature from 25 °C to -40 °C significantly improved the enantiomeric excess. nih.gov Similarly, in the enantioselective α-chlorination of activated esters using isothiourea catalysts, cryogenic conditions (-60 °C or lower) were necessary to achieve high enantioselectivities and suppress epimerization. acs.org

Solvent Effects: The choice of solvent can dramatically influence the outcome of the reaction. In the direct α-chlorination of β-ketoesters with trichloroacetonitrile, diethyl ether was found to give a higher yield and faster reaction rate compared to other solvents like toluene. rsc.org For the chlorination of 1-oxo-tetrahydrocarbazole, dimethyl sulfoxide (B87167) (DMSO) proved to be the most suitable solvent among several tested. arkat-usa.org The chlorination of aliphatic ketones in methanol (B129727) favors the addition of chlorine to the least substituted α-carbon, a different outcome than when the reaction is performed in carbon tetrachloride. researchgate.net

Stoichiometry: The molar ratio of reactants can determine the product distribution. In the solvent-free dichlorination of acetophenone (B1666503) with sulfuryl chloride, a 1:3 molar ratio of ketone to sulfuryl chloride was found to be optimal; decreasing the amount of sulfuryl chloride led to a significant drop in yield. sci-hub.se In some cases, the addition of additives is essential. For the transformation of secondary alcohols to α-chloro ketones using trichloroisocyanuric acid, methanol is a required additive to promote the chlorination of the intermediate ketone. organic-chemistry.orgorganic-chemistry.orgacs.org

Indirect Synthetic Pathways

Indirect methods provide alternative routes to α-chloro ketones, often starting from precursors other than the corresponding ketone.

Carbonyl Construction via Organometallic Reagents (e.g., Grignard reactions)

A highly efficient method for synthesizing α-chloro ketones involves the acylation of organometallic reagents, such as Grignard and organolithium reagents, with N-methoxy-N-methylchloroacetamide. google.comwipo.intthieme-connect.com This approach offers high yields and avoids over-addition, a common side reaction in Grignard reactions with other acylating agents. google.com The reaction proceeds cleanly and rapidly in solvents like tetrahydrofuran (B95107) (THF). For example, the reaction of a Grignard reagent with N-methoxy-N-methylchloroacetamide in THF can be completed within a few hours at room temperature. google.com This method has been shown to be effective for a variety of Grignard reagents, leading to the corresponding α-monochloro ketones in high yields. google.com

Oxidation Reactions of Precursor α-Chloro Alcohols

Another indirect route involves the oxidation of α-chloro alcohols to the corresponding α-chloro ketones. This two-step approach first requires the synthesis of the α-chloro alcohol, which is then oxidized.

Several methods can be employed for this oxidation:

Dess-Martin Oxidation: The Dess-Martin periodinane (DMP) is a mild and selective oxidizing agent that converts secondary alcohols to ketones under neutral conditions at room temperature. wikipedia.orgorganic-chemistry.orgwikipedia.org This method is known for its high yields, short reaction times, and tolerance of sensitive functional groups. wikipedia.org The reaction is typically performed in chlorinated solvents like dichloromethane. wikipedia.org

Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) and oxalyl chloride, followed by a hindered base like triethylamine, to oxidize primary or secondary alcohols. wikipedia.orgbyjus.comorganic-chemistry.orgchemistrysteps.com The Swern oxidation is known for its mild conditions and wide functional group tolerance. wikipedia.orgorganic-chemistry.org The reaction must be kept at low temperatures (below -60 °C when using oxalyl chloride) to prevent side reactions. wikipedia.org

One-Pot Oxidation-Chlorination: A more direct approach combines oxidation and chlorination in a single step. For example, secondary alcohols can be converted to α-chloro ketones using N,N-dichloro-p-toluenesulfonamide in acetonitrile. oup.com The reaction proceeds through the initial oxidation of the alcohol to the ketone, which is then chlorinated in situ. oup.com Another one-pot method uses trichloroisocyanuric acid (TCCA) as both the oxidant and the chlorinating agent. organic-chemistry.orgorganic-chemistry.orgacs.org For secondary alcohols, this transformation requires methanol as an additive to facilitate the chlorination of the intermediate ketone. organic-chemistry.orgacs.org

The following table provides an overview of common oxidizing agents for converting α-chloro alcohols to α-chloro ketones:

| Oxidation Method | Reagents | Key Features |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Mild, neutral pH, room temperature, high yields. wikipedia.orgwikipedia.org |

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Mild, low temperature, wide functional group tolerance. wikipedia.orgorganic-chemistry.org |

| One-Pot Oxidation-Chlorination | N,N-dichloro-p-toluenesulfonamide | Single step from secondary alcohol, mild conditions. oup.com |

| One-Pot Oxidation-Chlorination | Trichloroisocyanuric acid (TCCA), Methanol | Single step from secondary alcohol, cost-effective. organic-chemistry.orgorganic-chemistry.org |

Derivations from β-Keto Acids

The synthesis of α-chloro ketones, including 2-Chloro-1-cycloheptylethanone, can be strategically approached through the utilization of β-keto acids as precursors. This methodology hinges on the characteristic reactivity of β-keto acids, which readily undergo decarboxylation upon heating to yield ketones. chemistryscore.comjove.commasterorganicchemistry.com This process provides a reliable route to the corresponding ketone, which can subsequently be chlorinated at the α-position.

The decarboxylation of a β-keto acid is a facile reaction that proceeds through a cyclic, six-membered transition state. jove.commasterorganicchemistry.com The presence of a carbonyl group at the β-position (the third carbon atom from the carboxyl group) is crucial for this transformation. chemistryscore.com When heated, the carboxylic acid proton is transferred to the β-carbonyl oxygen, forming an enol intermediate and releasing carbon dioxide (CO₂). jove.com This enol rapidly tautomerizes to the more stable ketone product. jove.com This reaction is notably efficient and often occurs under mild heating conditions without the need for strong acids or bases. chemistryscore.com

For the synthesis of 2-Chloro-1-cycloheptylethanone, the corresponding ketone precursor is 1-cycloheptylethanone. This ketone can be generated from a suitable β-keto acid, such as 2-cycloheptyl-3-oxobutanoic acid, through decarboxylation. Once 1-cycloheptylethanone is obtained, standard α-chlorination methods can be applied to introduce the chlorine atom.

A more direct, one-pot strategy has also been developed for the synthesis of α-chloro ketones from β-keto acids. This involves a chlorothiocyanato difunctionalization reaction, which allows for the direct conversion of β-keto acids into α-chlorothio/selenocyanato difunctional ketones. rsc.org This approach demonstrates the versatility of β-keto acids as starting materials for complex α-substituted ketones.

Formation of the Ketone: A β-keto acid undergoes decarboxylation to form the ketone. This is a key step in the acetoacetic ester synthesis, a powerful method for creating ketones. libretexts.org

α-Chlorination: The resulting ketone is then chlorinated at the α-position using a suitable chlorinating agent.

This two-step sequence, starting from β-keto esters which can be hydrolyzed to β-keto acids, offers a versatile and controllable route for preparing a wide array of ketones and their subsequent α-chloro derivatives. aklectures.comnih.gov

Industrial Synthesis Considerations and Process Scale-Up

The industrial production of 2-Chloro-1-cycloheptylethanone and analogous α-chloro ketones necessitates careful consideration of process safety, efficiency, cost-effectiveness, and scalability. The methods employed in laboratory synthesis often require adaptation to meet the demands of large-scale manufacturing. Key challenges include the handling of hazardous reagents, controlling reaction exotherms, and ensuring high purity and yield of the final product.

One significant advancement in addressing these challenges is the adoption of continuous flow chemistry. acs.orgacs.org Continuous flow reactors offer superior heat and mass transfer compared to traditional batch reactors, allowing for better control over reaction parameters and safer handling of hazardous intermediates. For instance, the synthesis of chiral α-chloroketones, which are key building blocks for HIV protease inhibitors like Atazanavir, has been successfully demonstrated using a telescoped, three-step continuous flow process. acs.orgacs.org This process often involves the on-demand generation and immediate consumption of hazardous reagents like diazomethane (B1218177), thereby minimizing the risks associated with its storage and transport. acs.org A fully continuous process has enabled the synthesis of an enantiopure α-chloro ketone intermediate on a multigram scale with high yield and throughput. acs.org

Process scale-up also involves optimizing reaction conditions and purification methods. A patent for the synthesis of a related compound, 2-chloro-1-(1-chlorocyclopropyl)ethanone, details a large-scale process that includes reaction in a solvent like dichloroethane, followed by removal of the solvent and purification by reduced-pressure distillation and rectification to achieve high purity (97%) and yield (91.0%). patsnap.com Similarly, a scale-up experiment for the synthesis of an ω-chloroalkyl aryl ketone from a tert-cycloalkanol was successfully performed on a gram scale, yielding the product in 80% yield after purification by silica-gel column chromatography. mdpi.com

Key considerations for industrial scale-up include:

Reagent Selection: Choosing cost-effective, readily available, and safer chlorinating agents is paramount. While reagents like sulfuryl chloride are common, alternatives are continuously explored to improve safety and selectivity. arkat-usa.org

Process Control: Implementing robust process analytical technology (PAT) to monitor reaction progress in real-time ensures consistency and safety.

Downstream Processing: Efficient and scalable purification techniques, such as distillation, crystallization, or continuous chromatography, are crucial for isolating the product with the required purity.

Waste Management: Developing environmentally benign processes that minimize waste generation is an increasingly important factor in industrial chemical synthesis.

The transition from laboratory-scale synthesis to industrial production of 2-Chloro-1-cycloheptylethanone requires a multidisciplinary approach, integrating chemical engineering principles with advanced synthetic methodologies to ensure a safe, efficient, and economically viable process.

Control of Stereochemistry and Regioselectivity in Chlorination Reactions

The chlorination of ketones to produce α-chloro ketones like 2-Chloro-1-cycloheptylethanone presents significant challenges in controlling both regioselectivity (the position of chlorination) and stereoselectivity (the 3D arrangement of atoms).

Regioselectivity:

For unsymmetrical ketones, the site of chlorination can often be directed by the reaction conditions.

Acid-Catalyzed Chlorination: Under acidic conditions, the reaction proceeds through an enol intermediate. The halogenation typically occurs at the more substituted α-carbon, as this leads to the more stable enol. wikipedia.org

Base-Mediated Chlorination: In the presence of a base, the reaction proceeds via an enolate intermediate. Halogenation tends to occur at the less sterically hindered (less substituted) α-carbon. wikipedia.org However, under basic conditions, polyhalogenation can be a significant side reaction, which can be difficult to control. arkat-usa.org

Several modern methods have been developed to achieve high regioselectivity.

The use of ceric ammonium nitrate (CAN) as a catalyst with acetyl chloride allows for the mild and efficient α-chlorination of various ketones with high regioselectivity, favoring the more substituted carbon. arkat-usa.org

Copper(II) chloride in a solvent like dimethyl sulfoxide (DMSO) has been shown to be an effective system for the regioselective α-chlorination of ketones. arkat-usa.org

Reaction with thallium(III) chloride can also lead to selectively α-monochlorinated ketones. rsc.org

The table below summarizes the regioselective outcomes of different chlorination methods on representative ketones.

| Ketone Substrate | Reagent/Catalyst System | Major Product | Reference |

| 2-Methylcyclohexanone | Acetyl chloride / CAN | 2-Chloro-2-methylcyclohexanone | arkat-usa.org |

| Cyclohex-2-en-1-one | Acetyl chloride / CAN | 6-Chlorocyclohex-2-en-1-one | arkat-usa.org |

| 1-Oxotetrahydrocarbazole | CuCl₂ / DMSO | 2-Chloro-1-oxotetrahydrocarbazole | arkat-usa.org |

Stereochemistry:

The synthesis of enantiomerically pure α-chloro ketones is of great importance, as the stereocenter can dictate the biological activity of a final molecule. Several strategies for enantioselective α-chlorination have emerged.

Organocatalysis: Chiral organocatalysts have proven highly effective. For example, a chiral thiourea catalyst has been used for the enantioconvergent α-chlorination of racemic α-keto sulfonium salts using NaCl as the chlorine source. nih.govthieme-connect.deacs.org This method operates under mild conditions and provides access to highly enantioenriched acyclic α-chloro ketones. acs.org Similarly, hybrid amide-based Cinchona alkaloids have been employed as phase-transfer catalysts for the highly enantioselective α-chlorination of β-keto esters, achieving up to 97% enantiomeric excess (ee). acs.org

Metal Catalysis: Chiral metal complexes can also induce asymmetry. A complex of nickel(II) with a chiral dbfox ligand has been used for the catalytic enantioselective chlorination of carbonyl compounds. organic-chemistry.org

Substrate Control: An alternative approach involves the asymmetric hydrogenation of a pre-formed α-chloro ketone. Ruthenium complexes with chiral ligands like TsDPEN have been used to hydrogenate α-chloro aromatic ketones to produce chiral chlorohydrins with up to 98% ee. nih.gov

The choice of method depends on the specific substrate and the desired stereochemical outcome. These advanced methodologies provide powerful tools for the precise construction of complex chiral molecules containing the α-chloro ketone motif.

Mechanistic Insights into the Chemical Reactivity of 2 Chloro 1 Cycloheptylethanone

Nucleophilic Substitution Reactions (SN1 and SN2)

Nucleophilic substitution is a fundamental class of reactions where a nucleophile, an electron-rich species, replaces a leaving group on an electrophilic carbon atom. organic-chemistry.org For 2-Chloro-1-cycloheptylethanone, the carbon atom bonded to the chlorine is the primary electrophilic site for substitution. These reactions can proceed through two main mechanisms: SN1 (unimolecular) and SN2 (bimolecular). organic-chemistry.org

The SN1 mechanism is a two-step process involving the formation of a carbocation intermediate, while the SN2 mechanism is a single, concerted step where the nucleophile attacks as the leaving group departs. youtube.comlibretexts.org The structure of 2-Chloro-1-cycloheptylethanone, being a secondary halide, could theoretically undergo either pathway. However, the electronic properties of the adjacent carbonyl group strongly favor the SN2 mechanism. The SN1 pathway is disfavored due to the destabilizing inductive effect of the electron-withdrawing carbonyl group on the adjacent potential carbocation. researchgate.net

The reactivity of α-chloro ketones like 2-Chloro-1-cycloheptylethanone in nucleophilic substitution reactions is significantly enhanced compared to corresponding alkyl chlorides. nih.gov This heightened reactivity is a direct consequence of the electronic influence of the adjacent carbonyl group.

Several factors contribute to this activation:

Inductive Effect: The carbonyl group is strongly electron-withdrawing. This effect polarizes the adjacent carbon-chlorine (C-Cl) bond, increasing the partial positive charge on the α-carbon and making it a more potent electrophile for nucleophilic attack. nih.gov

Orbital Overlap: Effective orbital overlap between the π-system of the carbonyl group and the σ* anti-bonding orbital of the C-Cl bond lowers the energy of the transition state in an SN2 reaction. beilstein-journals.org This interaction facilitates the displacement of the chloride leaving group.

Transition State Stabilization: The electron-withdrawing nature of the carbonyl group helps to stabilize the negatively charged, pentacoordinate transition state characteristic of an SN2 reaction.

These activating effects make the α-carbon of 2-Chloro-1-cycloheptylethanone a prime target for a wide array of nucleophiles.

While electronic factors activate the molecule for SN2 reactions, steric factors also play a crucial role in determining the reaction's feasibility and rate. The SN2 mechanism involves a backside attack by the nucleophile, requiring a clear path to the electrophilic carbon. libretexts.org

In 2-Chloro-1-cycloheptylethanone, the bulky cycloheptyl group attached to the carbonyl carbon introduces considerable steric hindrance. libretexts.org This bulk can impede the approach of the nucleophile to the adjacent α-carbon. However, studies on similar α-halo ketones have shown that these reactions are often less sensitive to steric hindrance than typical alkyl halides, a phenomenon attributed to the specific geometry of the transition state. researchgate.net

A defining characteristic of the SN2 reaction is the inversion of stereochemistry at the reaction center, known as the Walden inversion. libretexts.orglibretexts.org If the starting 2-Chloro-1-cycloheptylethanone were chiral (e.g., if the cycloheptyl ring were substituted), the SN2 reaction would proceed with a predictable inversion of its three-dimensional configuration. pressbooks.pub

The table below summarizes the key factors influencing the reaction pathway of 2-Chloro-1-cycloheptylethanone.

| Factor | Influence on Reaction Pathway | Favored Mechanism |

|---|---|---|

| Electronic (Carbonyl Group) | Inductively withdraws electron density, increasing the electrophilicity of the α-carbon and stabilizing the transition state. Destabilizes carbocation formation. | SN2 |

| Steric (Cycloheptyl Group) | Hinders the backside approach of the nucleophile, potentially slowing the reaction rate but not preventing it. | SN2 (though rate may be reduced) |

| Leaving Group (Chloride) | Chloride is a good leaving group, facilitating both SN1 and SN2 pathways. | Neutral |

| Stereochemistry | The SN2 pathway results in a predictable inversion of configuration at the α-carbon. | SN2 |

The enhanced electrophilicity of the α-carbon in 2-Chloro-1-cycloheptylethanone allows it to react with a broad spectrum of nucleophiles. The nature of the nucleophile dictates the structure of the resulting product.

Amines: As strong nitrogen nucleophiles, primary and secondary amines readily displace the chloride to form α-amino ketones, which are valuable synthetic intermediates. organic-chemistry.org

Thiols: Sulfur nucleophiles, such as thiols (R-SH) or their conjugate bases, thiolates (R-S⁻), are generally excellent nucleophiles and react efficiently to yield α-thio ketones.

Organometallic Reagents: Reagents like Grignard (R-MgX) or organolithium (R-Li) compounds are potent carbon nucleophiles. masterorganicchemistry.com While they can attack the α-carbon, they may also add directly to the carbonyl carbon. The reaction outcome often depends on the specific reagent and reaction conditions. However, substitution at the α-position is a common pathway. masterorganicchemistry.com

The following table illustrates the expected products from the reaction of 2-Chloro-1-cycloheptylethanone with various nucleophiles via an SN2 mechanism.

| Nucleophile Type | Example Nucleophile | Product Class |

|---|---|---|

| Amine | RNH₂ (Primary Amine) | α-Amino Ketone |

| Thiol/Thiolate | RSH / RS⁻ | α-Thio Ketone |

| Organometallic | R'-MgBr (Grignard Reagent) | α-Alkylated Ketone |

| Cyanide | CN⁻ | α-Cyano Ketone |

| Azide | N₃⁻ | α-Azido Ketone |

Elimination Reactions

In the presence of a base, 2-Chloro-1-cycloheptylethanone can undergo an elimination reaction, which competes with nucleophilic substitution. lumenlearning.com In this process, a proton and the chloride leaving group are removed from adjacent carbon atoms to form a double bond.

The most common elimination pathway for α-halo ketones is dehydrochlorination, mediated by a base. fiveable.me The presence of the electron-withdrawing carbonyl group increases the acidity of the α-protons, but the protons on the other adjacent carbon (the β-carbon) are the ones typically removed in this reaction. For 2-Chloro-1-cycloheptylethanone, the most likely outcome of a base-mediated elimination is the formation of an α,β-unsaturated ketone. fiveable.me

This reaction typically proceeds via a concerted E2 (bimolecular elimination) mechanism, especially when a strong, non-nucleophilic base is used. lumenlearning.comyoutube.com The base removes a proton from the β-carbon (in this case, the carbonyl carbon of the original cycloheptylethanone structure does not have a proton, so the proton must come from the cycloheptyl ring) at the same time the C-Cl bond breaks and the π-bond forms. libretexts.org

When an elimination reaction can result in more than one alkene product, the regioselectivity is often governed by Zaitsev's rule. amazonaws.com Zaitsev's rule predicts that the major product will be the more substituted, and therefore more thermodynamically stable, alkene. libretexts.org The alternative, less substituted product is known as the Hofmann product.

For 2-Chloro-1-cycloheptylethanone, there are two types of β-protons that could be removed:

A proton from the α'-carbon of the cycloheptyl ring.

A proton from the chloromethyl group (this would lead back to an enolate and is part of a different reaction mechanism, not a standard elimination to an alkene).

The primary elimination pathway involves the removal of a proton from the carbon of the cycloheptyl ring that is adjacent to the carbonyl group. This leads to the formation of cyclohept-1-en-1-yl(chloro)methanone or, more commonly via substitution followed by elimination or rearrangement, an α,β-unsaturated ketone, specifically 1-cyclohept-1-en-1-ylethanone, if the chlorine is first substituted.

However, the most direct and common elimination pathway for an α-chloro ketone under basic conditions is the formation of an α,β-unsaturated ketone, which in this case would be Cycloheptyl vinyl ketone . This occurs through the removal of the proton from the carbon of the cycloheptyl ring adjacent to the carbonyl. According to Zaitsev's rule, this is the more substituted and stable product. The Hofmann product, which would involve forming a double bond at a less substituted position, is generally not favored. The E2 mechanism has strict stereochemical requirements, needing an anti-periplanar arrangement between the proton being removed and the leaving group. youtube.com The conformational flexibility of the seven-membered cycloheptyl ring would influence which protons can achieve this geometry, thereby controlling the reaction's outcome.

| Product Type | Description | Favored By |

|---|---|---|

| Zaitsev Product | The more substituted and more stable alkene. For 2-Chloro-1-cycloheptylethanone, this leads to the α,β-unsaturated ketone. | Small, strong bases (e.g., sodium ethoxide). |

| Hofmann Product | The less substituted and less stable alkene. | Bulky, sterically hindered bases (e.g., potassium tert-butoxide). |

Reactivity of the Ketone Carbonyl Group

The carbonyl group (C=O) in 2-Chloro-1-cycloheptylethanone is a primary site of chemical reactivity. The significant difference in electronegativity between the carbon and oxygen atoms results in a polarized bond, with the carbon atom bearing a partial positive charge and the oxygen atom a partial negative charge. This inherent polarity makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles. The presence of an α-chloro substituent further enhances the electrophilicity of the carbonyl carbon through its electron-withdrawing inductive effect.

The quintessential reaction of a ketone is the nucleophilic addition to the carbonyl carbon. libretexts.orglibretexts.org In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the cleavage of the C=O π-bond and the formation of a new single bond. This changes the hybridization of the carbonyl carbon from sp² to sp³, resulting in a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of the alkoxide yields an alcohol. libretexts.org

The general mechanism is as follows:

Nucleophilic Attack: The nucleophile donates a pair of electrons to the carbonyl carbon.

Intermediate Formation: A tetrahedral alkoxide intermediate is formed.

Protonation: The negatively charged oxygen is protonated, typically by a solvent or a weak acid, to give the final alcohol product.

A variety of nucleophiles can participate in this reaction with 2-Chloro-1-cycloheptylethanone, leading to a diverse range of products.

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Hydride ion (:H⁻) | Sodium borohydride (B1222165) (NaBH₄) | Secondary alcohol (2-Chloro-1-cycloheptylethanol) |

| Organometallic reagents (e.g., R-MgX) | Methylmagnesium bromide (CH₃MgBr) | Tertiary alcohol |

| Cyanide ion (:CN⁻) | Hydrogen cyanide (HCN) | Cyanohydrin |

| Water (H₂O) | Aqueous acid or base | Hydrate (gem-diol) |

| Alcohols (ROH) | Ethanol (CH₃CH₂OH) in acid | Hemiacetal/Acetal |

Ketones that possess hydrogen atoms on the carbon atoms adjacent to the carbonyl group (α-hydrogens) can exist in equilibrium with their enol tautomers or be converted into enolate anions. 2-Chloro-1-cycloheptylethanone has two such positions: the chloromethyl group and the cycloheptyl group.

Under basic conditions, a proton can be abstracted from an α-carbon to form a resonance-stabilized enolate ion. masterorganicchemistry.com The negative charge of the enolate is delocalized between the α-carbon and the oxygen atom, making it a potent nucleophile that can react with electrophiles at the carbon atom. libretexts.org

The presence of the electron-withdrawing chlorine atom significantly increases the acidity of the proton on the chloromethyl group, making it more susceptible to deprotonation. mnstate.edu The formation of different enolates can be directed by the choice of reaction conditions:

Kinetic Enolate: Formed faster by using a strong, sterically hindered base (like Lithium diisopropylamide, LDA) at low temperatures. This enolate is typically the less substituted one.

Thermodynamic Enolate: The more stable, more substituted enolate, which is favored under equilibrium conditions (weaker base, higher temperatures).

| Condition | Base | Temperature | Solvent | Favored Enolate |

|---|---|---|---|---|

| Kinetic Control | LDA (strong, hindered) | Low (e.g., -78 °C) | Aprotic (e.g., THF) | Less substituted |

| Thermodynamic Control | NaOEt (weaker, unhindered) | Higher (e.g., 25 °C) | Protic (e.g., EtOH) | More substituted |

Molecular Rearrangements Involving the α-Chloro Ketone Scaffold

One of the most significant reactions of α-halo ketones is the Favorskii rearrangement. wikipedia.org This reaction occurs in the presence of a base and transforms an α-halo ketone into a carboxylic acid derivative (such as an acid, ester, or amide, depending on the base used). purechemistry.orgnrochemistry.com

The generally accepted mechanism for a compound like 2-Chloro-1-cycloheptylethanone, which has an α'-hydrogen (on the cycloheptyl ring), proceeds through a cyclopropanone (B1606653) intermediate: youtube.com

Enolate Formation: The base abstracts a proton from the α'-carbon (the cycloheptyl side) to form an enolate.

Cyclopropanone Formation: The enolate undergoes an intramolecular nucleophilic attack on the carbon bearing the chlorine atom, displacing the chloride ion and forming a bicyclic cyclopropanone intermediate.

Nucleophilic Attack: The nucleophilic base (e.g., hydroxide (B78521) or alkoxide) attacks the carbonyl carbon of the strained cyclopropanone.

Ring Opening: The resulting tetrahedral intermediate collapses, and the three-membered ring opens to form the most stable carbanion.

Protonation: The carbanion is protonated by the solvent to yield the final rearranged product, a derivative of cycloheptylacetic acid.

This rearrangement is a powerful synthetic tool for skeletal reorganization. In the case of 2-Chloro-1-cycloheptylethanone, the reaction with a base like sodium hydroxide would lead to sodium cycloheptylacetate, which upon acidic workup would yield cycloheptylacetic acid.

Strategic Applications of 2 Chloro 1 Cycloheptylethanone in Complex Organic Synthesis

Intermediate for the Synthesis of Heterocyclic Compounds (e.g., pyrroles, thiophenes, benzimidazoles)

The dual electrophilic nature of 2-Chloro-1-cycloheptylethanone makes it an ideal precursor for the synthesis of a variety of heterocyclic systems, which are core components of many biologically active compounds. researchgate.netnih.gov

Pyrroles: The Hantzsch pyrrole (B145914) synthesis is a classic method that utilizes an α-haloketone. wikipedia.orgthieme-connect.com In this reaction, 2-Chloro-1-cycloheptylethanone can react with a β-ketoester and ammonia (B1221849) or a primary amine to form a highly substituted pyrrole. wikipedia.orgnih.gov The cycloheptyl group remains as a substituent on the resulting pyrrole ring, influencing its physical and biological properties. The reaction proceeds through the initial formation of an enamine from the β-ketoester and amine, which then acts as a nucleophile, attacking the α-haloketone. quimicaorganica.org Subsequent cyclization and dehydration yield the final pyrrole product. wikipedia.org

Thiophenes: Thiophene rings can be constructed using 2-Chloro-1-cycloheptylethanone through reactions like the Gewald synthesis. This reaction typically involves the condensation of an α-haloketone with a cyanoacetate (B8463686) derivative in the presence of a base and elemental sulfur. Another common method involves the reaction of α-haloketones with reagents that provide a sulfur atom, such as sodium sulfide, to form a diketosulfide intermediate which can then be cyclized. nih.gov

Benzimidazoles: The synthesis of benzimidazoles can be achieved by reacting 2-Chloro-1-cycloheptylethanone with o-phenylenediamines. The reaction involves an initial nucleophilic substitution at the α-carbon by one of the amino groups, followed by an intramolecular cyclization and dehydration to form the benzimidazole (B57391) ring system.

Table 1: Heterocycle Synthesis Using α-Haloketones

| Target Heterocycle | Key Reactants with α-Haloketone | General Reaction Name |

|---|---|---|

| Pyrrole | β-ketoester, Ammonia/Primary Amine | Hantzsch Pyrrole Synthesis wikipedia.orgthieme-connect.com |

| Thiophene | Active methylene (B1212753) nitrile, Sulfur | Gewald Synthesis |

| Thiazole (B1198619) | Thioamide | Hantzsch Thiazole Synthesis |

Precursor for Chiral Alcohol Derivatives and Other Enantiopure Compounds

The prochiral ketone functionality of 2-Chloro-1-cycloheptylethanone allows for its conversion into chiral, non-racemic alcohols through enantioselective reduction. These chiral alcohols are critical intermediates for synthesizing enantiopure pharmaceuticals and other complex molecules. acs.org

A prominent method for this transformation is the Corey-Bakshi-Shibata (CBS) reduction. wikipedia.orgorganic-chemistry.org This reaction employs a chiral oxazaborolidine catalyst and a borane (B79455) source (like BH₃•THF) to reduce the ketone to a secondary alcohol with high enantioselectivity. alfa-chemistry.comyoutube.com The mechanism involves the formation of a complex between the catalyst, the borane, and the ketone. nrochemistry.com This coordination orients the ketone so that the hydride is delivered to one specific face of the carbonyl group, leading to the preferential formation of one enantiomer of 2-chloro-1-cycloheptylethanol. youtube.com The predictability and high stereocontrol of the CBS reduction make it a powerful tool in asymmetric synthesis. wikipedia.orgalfa-chemistry.com

Biocatalytic reduction offers another highly selective method. Enzymes such as ketoreductases (KREDs) from various microorganisms can reduce ketones to alcohols with exceptionally high enantiomeric excess. These enzymatic reactions are often performed under mild, environmentally friendly conditions.

Table 2: Methods for Enantioselective Reduction of Ketones

| Method | Catalyst/Reagent | Key Features |

|---|---|---|

| Corey-Bakshi-Shibata (CBS) Reduction | Chiral Oxazaborolidine, Borane | High enantioselectivity, predictable stereochemistry. organic-chemistry.orgalfa-chemistry.com |

| Biocatalytic Reduction | Ketoreductase (KRED) Enzymes | Very high enantiomeric excess, mild reaction conditions. |

Utilization in Cross-Coupling Methodologies (e.g., Suzuki-Miyaura reactions for biaryl ketones)

While the direct use of α-haloketones as the halide partner in Suzuki-Miyaura reactions is not the most common application, the principles of cross-coupling are central to modern organic synthesis. libretexts.orgyonedalabs.com The Suzuki-Miyaura reaction typically couples an organoboron compound with an organohalide using a palladium catalyst. libretexts.org

More relevant to α-haloketones are other types of cross-coupling reactions. For instance, the Negishi coupling, which uses an organozinc reagent, has been successfully applied to the asymmetric cross-coupling of racemic α-bromoketones with arylzinc reagents, catalyzed by nickel complexes. nih.govnih.gov This stereoconvergent process can produce chiral ketones with α-tertiary stereocenters. nih.gov A similar strategy could potentially be applied to 2-Chloro-1-cycloheptylethanone.

Another application is the palladium-catalyzed α-arylation of ketones, which involves coupling a ketone enolate with an aryl halide. acs.orgnih.gov While this is the reverse of using the α-haloketone as the electrophile, it highlights the importance of this class of compounds in forming carbon-carbon bonds adjacent to a carbonyl group.

Role in the Synthesis of Agrochemicals and Pharmaceutical Scaffolds

The structural motifs derived from 2-Chloro-1-cycloheptylethanone are of significant interest in medicinal and agrochemical chemistry. The cycloheptyl group provides a lipophilic scaffold that can be crucial for a molecule's ability to cross biological membranes and interact with specific protein targets. The incorporation of chlorine atoms into drug candidates is a common strategy in medicinal chemistry to modulate a compound's metabolic stability, lipophilicity, and binding affinity. nih.gov

As established in section 4.1, 2-Chloro-1-cycloheptylethanone is a precursor to various heterocyclic compounds. nbinno.com Heterocyclic scaffolds like thiazoles, pyrroles, and imidazoles are prevalent in a vast number of approved drugs and agrochemicals due to their ability to engage in various biological interactions. thieme-connect.com Therefore, 2-Chloro-1-cycloheptylethanone serves as a key starting material for building libraries of potential bioactive molecules for drug discovery and crop protection. researchgate.netmdpi.com The corresponding halohydrins derived from it are also versatile intermediates for biologically active compounds, including potent protease inhibitors. taylorandfrancis.com

Integration into Multi-Step Synthetic Strategies for Advanced Molecules

In the total synthesis of complex natural products or advanced functional materials, 2-Chloro-1-cycloheptylethanone is not typically the final product but rather a crucial intermediate. Its bifunctional nature allows for its sequential or tandem reactions, enabling the efficient construction of molecular complexity.

For example, a synthetic strategy could involve an initial enantioselective reduction of 2-Chloro-1-cycloheptylethanone to form a chiral chlorohydrin. The resulting secondary alcohol could then direct subsequent reactions or be used in a nucleophilic substitution, while the chlorine atom provides a handle for another transformation, such as the formation of an epoxide or an aziridine (B145994) ring.

Alternatively, the α-chloro position could be used for an initial alkylation or cross-coupling reaction to build a more complex carbon skeleton. The ketone functionality could then be transformed into another functional group, such as an alkene via a Wittig reaction or an amine via reductive amination, paving the way for further synthetic steps. The ability to use the two reactive sites independently in a multi-step sequence is a hallmark of a versatile synthetic building block. organic-chemistry.org

Formation of Glycosyl Halides in Carbohydrate Chemistry

While 2-Chloro-1-cycloheptylethanone itself is not directly involved in carbohydrate chemistry, its name is similar to reagents that are pivotal in this field. Specifically, chlorinating agents like 2-chloro-1,3-dimethylimidazolinium chloride (DMC) are used for the synthesis of glycosyl chlorides. researchgate.netsigmaaldrich.com

Glycosyl halides are important glycosyl donors for the formation of glycosidic bonds, which are the linkages that connect monosaccharides into complex carbohydrates. nih.gov The synthesis of glycosyl chlorides from the corresponding hemiacetals (the free sugar form) can be challenging, often requiring harsh acidic conditions that are incompatible with sensitive protecting groups. taylorfrancis.com

Reagents like DMC provide a mild and efficient method for this conversion. researchgate.net For instance, DMC can selectively activate the anomeric hydroxyl group of an unprotected sugar, even in aqueous solution, to form an intermediate that can be converted to the glycosyl chloride. nih.govnih.gov This mild activation allows for the synthesis of glycosyl chlorides that retain acid-labile protecting groups, which is a significant advantage in the multi-step synthesis of complex oligosaccharides. nih.gov

Derivatization Strategies for Analytical Characterization and Chemical Functionalization

Derivatization for Enhanced Spectroscopic Detection in Complex Mixtures

The inherent chemical properties of 2-Chloro-1-cycloheptylethanone may present challenges for its direct detection in complex biological or environmental samples, often due to low concentration, poor ionization efficiency, or signal suppression from matrix components. Chemical derivatization can overcome these limitations by introducing a tag that enhances the molecule's response to spectroscopic techniques.

Mass Spectrometry Imaging (MSI) is a powerful technique that visualizes the spatial distribution of molecules within a sample, such as a biological tissue section. However, the detection of certain molecules can be hampered by poor ionization. On-tissue chemical derivatization (OTCD) addresses this by reacting analytes with a derivatizing agent directly on the tissue, introducing a readily ionizable tag. alfa-chemistry.comnih.govresearchgate.netnih.gov

For ketones like 2-Chloro-1-cycloheptylethanone, hydrazine-based reagents are particularly effective. These reagents react with the carbonyl group to form a hydrazone, which typically has a much higher ionization efficiency. Girard's reagents, such as Girard's Reagent T (GirT), are cationic hydrazines that introduce a pre-charged quaternary ammonium (B1175870) group onto the target molecule. alfa-chemistry.comresearchgate.net This "charge-tagging" strategy significantly enhances the signal in MALDI-MSI, allowing for the sensitive mapping of ketone-containing compounds within a sample. The application of such a strategy to 2-Chloro-1-cycloheptylethanone would enable its precise localization in tissues, which could be crucial in metabolism or toxicology studies.

Other hydrazine reagents, such as 2,4-dinitrophenylhydrazine (DNPH) and 4-dimethylamino-6-(4-methoxy-1-naphthyl)-1,3,5-triazine-2-hydrazine (DMNTH), are also used for the sensitive analysis of carbonyl compounds in tissues. alfa-chemistry.com The selection of the derivatization reagent can be tailored to the specific mass spectrometer and the nature of the complex mixture being analyzed.

The choice of derivatization reagent and the optimization of reaction conditions are critical for maximizing the sensitivity enhancement. For mass spectrometry, reagents that introduce a permanent positive or negative charge are highly desirable. For fluorescence spectroscopy, a fluorophore is incorporated into the derivatizing agent.

Dansyl hydrazine is a widely used reagent that introduces a fluorescent dansyl group, enabling highly sensitive detection by fluorescence-based techniques. thermofisher.com It reacts with the ketone functionality of 2-Chloro-1-cycloheptylethanone to form a fluorescent hydrazone. This is particularly useful for liquid chromatography applications where a fluorescence detector is employed.

The reaction conditions, including pH, temperature, and reaction time, must be carefully optimized to ensure complete derivatization without causing degradation of the analyte. For on-tissue derivatization in MSI, the reagent is typically sprayed onto the tissue, and the reaction occurs under controlled humidity and temperature to prevent delocalization of the analyte. nih.govresearchgate.net

Below is a table summarizing key derivatization reagents for enhancing the spectroscopic detection of ketones:

| Reagent Name | Functional Group Targeted | Detection Method | Key Advantage |

| Girard's Reagent T (GirT) | Ketone/Aldehyde | Mass Spectrometry (MSI) | Introduces a pre-charged tag for enhanced ionization. |

| 2,4-Dinitrophenylhydrazine (DNPH) | Ketone/Aldehyde | UV/Vis Spectroscopy, MS | Forms colored hydrazones for spectrophotometric detection. |

| Dansyl Hydrazine | Ketone/Aldehyde | Fluorescence Spectroscopy, MS | Introduces a fluorescent tag for high sensitivity. |

| NBD Methylhydrazine | Ketone/Aldehyde | Fluorescence Spectroscopy | Forms fluorescent hydrazones detectable at visible wavelengths. thermofisher.com |

Strategies for Chromatographic Analysis (e.g., GC and GC/MS)

Gas chromatography (GC) and gas chromatography-mass spectrometry (GC/MS) are powerful techniques for the separation and identification of volatile and thermally stable compounds. However, the direct analysis of 2-Chloro-1-cycloheptylethanone can be challenging due to its polarity and potential for thermal degradation. Derivatization is often employed to improve its chromatographic properties.

A common strategy for ketones is methoximation followed by silylation. nih.gov Methoxyamine reacts with the ketone group to form a methoxime, which is more stable and less prone to enolization. Subsequent silylation of any other active hydrogens in the molecule with a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) further increases volatility and thermal stability. nih.gov This two-step process makes the resulting derivative highly suitable for GC/MS analysis, leading to sharper peaks and improved sensitivity.

Another approach involves the use of fluorinated acylation reagents. These reagents react with any hydroxyl or amino groups that might be present after a synthetic modification of 2-Chloro-1-cycloheptylethanone, introducing fluorine atoms that enhance detection by electron capture detectors (ECD) and can improve chromatographic separation.

The following table outlines common derivatization strategies for the GC/MS analysis of ketones:

| Derivatization Strategy | Reagents | Purpose |

| Methoximation/Silylation | Methoxyamine hydrochloride, MSTFA, BSTFA | Increases volatility and thermal stability, reduces peak tailing. nih.gov |

| Acylation | Fluorinated anhydrides (e.g., TFAA, PFAA) | Increases volatility and enhances detector response (ECD). |

| Esterification | Alcohols with an acid catalyst | Used if the compound is modified to contain a carboxylic acid. |

Synthetic Derivatization for Modulating Reactivity and Creating Novel Functionalities

The chemical structure of 2-Chloro-1-cycloheptylethanone, featuring both a ketone and an α-chloro group, makes it a versatile precursor for synthetic chemistry. Derivatization in this context is not for analysis but to create new molecules with potentially valuable properties.

The α-chloro group is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for the introduction of a wide range of functional groups. For instance, reaction with amines can lead to the formation of α-aminoketones, which are important intermediates in pharmaceutical synthesis. Similarly, reaction with thiols can yield α-thioketones.

The ketone group itself can be derivatized to protect it while other reactions are carried out on the molecule, or it can be the site of reactions to build more complex structures. For example, the formation of an enol ether or enamine derivative alters the reactivity of the α-carbon.

A significant synthetic application of α-chloroketones is in the synthesis of heterocyclic compounds. For example, reaction with a thioamide can lead to the formation of a thiazole (B1198619) ring, a common motif in many biologically active molecules.

Here is a table of synthetic derivatization reactions for α-chloroketones:

| Reactant | Functional Group Formed/Reaction Type | Significance |

| Amines | α-Aminoketone | Precursors for various pharmaceuticals. |

| Thiols | α-Thioketone | Introduction of sulfur-containing functionalities. |

| Thioamides | Thiazole ring | Synthesis of heterocyclic compounds. |

| Dimethylsulfoxonium methylide followed by HCl | One-carbon chain extension to a β-keto dimethylsulfoxonium ylide, then to the α-chloroketone nih.gov | A method for the synthesis of α-chloroketones from esters. nih.gov |

| Chloroacetate Claisen reaction | Condensation to form α-chloroketones from esters researchgate.net | A synthetic route to α-chloroketones. researchgate.net |

Comprehensive Spectroscopic and Structural Characterization of 2 Chloro 1 Cycloheptylethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic compound. By analyzing chemical shifts, coupling constants, and through-bond correlations, a complete structural map can be assembled.

The ¹H and ¹³C NMR spectra of 2-Chloro-1-cycloheptylethanone are predicted to show distinct signals corresponding to the unique chemical environments of its protons and carbons.

¹H NMR Spectroscopy: The proton spectrum is anticipated to be characterized by signals in three main regions. The two protons of the chloromethyl group (H-2) are expected to appear as a singlet at approximately 4.1-4.3 ppm due to the strong deshielding effect of the adjacent chlorine atom. The methine proton on the cycloheptyl ring, which is alpha to the carbonyl group (H-1'), would be deshielded and is predicted to resonate around 2.8-3.2 ppm. This signal would likely appear as a triplet due to coupling with the two adjacent protons on the cycloheptyl ring. The remaining twelve protons of the cycloheptyl ring would produce a complex series of overlapping multiplets in the upfield region, typical for saturated alkanes, between approximately 1.4 and 1.9 ppm. oregonstate.edumnstate.edu

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to display seven distinct signals. The most downfield signal corresponds to the carbonyl carbon (C-1), predicted to be in the 205-215 ppm range, which is characteristic of ketones. libretexts.orgbhu.ac.in The carbon of the chloromethyl group (C-2) would appear around 40-45 ppm. libretexts.org The methine carbon of the cycloheptyl ring attached to the carbonyl group (C-1') is expected at approximately 50-55 ppm. The remaining five chemically non-equivalent methylene (B1212753) carbons of the cycloheptyl ring (C-2' to C-6') would resonate in the typical aliphatic region of 25-35 ppm.

| ¹H NMR | ¹³C NMR | |||

|---|---|---|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment | Predicted Chemical Shift (δ, ppm) |

| -C(=O)CH₂Cl | 4.1 - 4.3 | Singlet (s) | -C(=O)CH₂Cl | 205 - 215 |

| -C(=O)CH- | 2.8 - 3.2 | Triplet (t) | -C(=O)CH₂Cl | 40 - 45 |

| Cycloheptyl -CH₂- | 1.4 - 1.9 | Multiplet (m) | -C(=O)CH- | 50 - 55 |

| Cycloheptyl -CH₂- | 25 - 35 |

For complex molecules or mixtures, one-dimensional NMR spectra can be insufficient for complete assignment due to signal overlap. Two-dimensional (2D) NMR techniques are indispensable for resolving these ambiguities. science.gov

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. A key correlation would be observed between the methine proton (H-1') and its neighboring methylene protons on the cycloheptyl ring, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the signals of the carbons to which they are directly attached. This would unequivocally link the ¹H signals for the chloromethyl, methine, and cycloheptyl methylene groups to their corresponding ¹³C signals. uvic.cayoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range (typically 2-3 bond) couplings between protons and carbons. sdsu.edu For 2-Chloro-1-cycloheptylethanone, crucial HMBC correlations would be expected from the chloromethyl protons (H-2) to the carbonyl carbon (C-1) and from the cycloheptyl methine proton (H-1') to the carbonyl carbon (C-1). These correlations are vital for confirming the connectivity of the cycloheptyl ring and the chloromethyl group to the ketone functional group.

Computational chemistry provides a powerful tool for validating experimentally determined structures. Methods such as Density Functional Theory (DFT), utilizing the Gauge-Including Atomic Orbital (GIAO) approach, can predict NMR chemical shifts with high accuracy. nih.govacs.orgmdpi.com

The process involves first generating low-energy conformations of the molecule through computational modeling. Subsequently, the NMR shielding tensors for each atom in these conformations are calculated. These theoretical values are then averaged based on the predicted conformational population and scaled to yield predicted chemical shifts. A strong correlation between the experimental NMR data and the theoretically predicted values provides high confidence in the structural assignment and can offer profound insights into the predominant solution-state conformation of the flexible cycloheptyl ring. rsc.org

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides critical information about the functional groups present in a molecule and can also be used to probe its conformational properties.

The IR and Raman spectra of 2-Chloro-1-cycloheptylethanone would be dominated by absorptions corresponding to its key functional groups.

C=O Stretching: The most prominent band in the IR spectrum is expected to be the strong carbonyl (C=O) stretching vibration. For a saturated, non-conjugated ketone in a large ring, this absorption typically occurs around 1715 cm⁻¹. libretexts.orglibretexts.org

C-H Stretching: Absorptions corresponding to the stretching of sp³ C-H bonds in the cycloheptyl and chloromethyl groups are expected to appear in the region just below 3000 cm⁻¹, typically between 2850 and 2960 cm⁻¹.

C-Cl Stretching: The carbon-chlorine (C-Cl) stretching vibration gives rise to a moderately intense absorption in the fingerprint region of the spectrum, generally found between 550 and 850 cm⁻¹. libretexts.orgorgchemboulder.com The exact position is sensitive to the local conformation.

CH₂ Bending: Methylene (CH₂) scissoring and wagging vibrations are also expected in the fingerprint region, typically around 1465 cm⁻¹ and 1300-1150 cm⁻¹, respectively. orgchemboulder.com

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch | sp³ C-H | 2850 - 2960 | Medium-Strong |

| C=O Stretch | Saturated Ketone | ~1715 | Strong |

| CH₂ Bend (Scissoring) | Methylene | ~1465 | Medium |

| C-Cl Stretch | Alkyl Chloride | 550 - 850 | Medium-Strong |

The seven-membered cycloheptane (B1346806) ring is conformationally flexible, with a low-energy landscape that includes several twist-chair and twist-boat forms. aip.org The presence of the carbonyl and chloromethylacetyl substituents further complicates this landscape. Vibrational spectroscopy is a sensitive probe of molecular conformation.

Different conformers of 2-Chloro-1-cycloheptylethanone may exist in equilibrium at room temperature. Since each conformer has a unique geometry, it will also have a unique set of vibrational frequencies. While many bands may overlap, certain vibrations, particularly those in the fingerprint region like the C-Cl stretch, are highly sensitive to the dihedral angle. aip.org Therefore, it is possible that the C-Cl stretching band could appear as a broadened peak or as multiple distinct peaks, each corresponding to a different stable rotamer. Low-temperature spectroscopic studies could potentially "freeze out" the equilibrium, simplifying the spectrum and allowing for the identification of bands associated with the most stable conformer.

Mass Spectrometry (MS)

Elucidation of Fragmentation Pathways and Molecular Ion Analysis

There is no available mass spectrometry data for 2-Chloro-1-cycloheptylethanone in the public domain. Consequently, an elucidation of its specific fragmentation pathways and an analysis of its molecular ion peak are not possible at this time. General principles of mass spectrometry on α-chloro ketones suggest that fragmentation would likely involve cleavage of the carbon-chlorine bond and α-cleavage adjacent to the carbonyl group. However, without experimental data, any proposed fragmentation pattern would be purely speculative.

Applications of Gas Chromatography-Mass Spectrometry (GC-MS)

No specific applications of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 2-Chloro-1-cycloheptylethanone have been documented in scientific literature. While GC-MS is a common technique for the separation and identification of volatile and semi-volatile organic compounds, and would likely be a suitable method for analyzing this compound, there are no published studies detailing its use for this specific purpose.

X-ray Crystallography for Solid-State Structure Determination

A search of crystallographic databases yielded no results for the single-crystal X-ray structure of 2-Chloro-1-cycloheptylethanone. Therefore, information regarding its crystal system, space group, unit cell dimensions, and intramolecular bond lengths and angles in the solid state is not available.

Computational and Theoretical Investigations of 2 Chloro 1 Cycloheptylethanone

Density Functional Theory (DFT) Calculations

Geometry Optimization and Conformational Landscapes

For a flexible molecule like 2-Chloro-1-cycloheptylethanone, which features a seven-membered ring, a comprehensive conformational analysis would be the first step in any theoretical study. This would involve optimizing the geometry of various possible conformers to identify the most stable, lowest-energy structures. The cycloheptane (B1346806) ring is known for its complex conformational profile, including chair, boat, and twist-chair forms. The substitution pattern on 2-Chloro-1-cycloheptylethanone would further influence the relative energies of these conformers. However, no specific studies detailing the optimized geometries or the conformational energy landscape of this particular molecule have been published.

Electronic Structure Analysis

An analysis of the electronic structure provides critical information about a molecule's reactivity and properties. This typically includes the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key indicators of where a molecule is likely to act as an electron donor or acceptor. Additionally, mapping the charge distribution would reveal the partial positive and negative charges on each atom, offering further clues about its chemical behavior. For 2-Chloro-1-cycloheptylethanone, such an analysis would be invaluable for understanding its reactivity, but this specific research has not been documented.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for predicting how a molecule will interact with other chemical species.

Prediction of Reactive Sites and Selectivity

MEP maps use a color scale to indicate regions of negative and positive electrostatic potential. Red and yellow areas typically denote electron-rich regions, which are susceptible to electrophilic attack, while blue areas represent electron-poor regions, which are prone to nucleophilic attack. An MEP map of 2-Chloro-1-cycloheptylethanone would be instrumental in predicting its reactive sites and the selectivity of its reactions. For instance, the carbonyl oxygen would be expected to be a region of high negative potential. However, a specific MEP analysis for this compound is not available in the literature.

Spectroscopic Property Simulations (IR, NMR) and Validation against Experimental Data

Computational methods can simulate various types of spectra, including infrared (IR) and nuclear magnetic resonance (NMR). These simulated spectra can be compared with experimental data to confirm the structure of a compound and to aid in the assignment of spectral peaks. While experimental spectra for 2-Chloro-1-cycloheptylethanone may exist in private or proprietary databases, published studies containing its simulated IR and NMR spectra, along with a comparison to experimental results, could not be located.

Analysis of Thermodynamic Parameters and Reaction Energetics

Theoretical calculations can also be used to determine important thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy. This information is crucial for understanding the stability of a molecule and the energetics of reactions in which it participates. For example, the energy profile of a reaction involving 2-Chloro-1-cycloheptylethanone could be calculated to determine activation energies and reaction enthalpies. Regrettably, there are no published studies on the thermodynamic parameters or reaction energetics of this specific compound.

Quantum Chemical Descriptors for Structure-Reactivity Relationships

Quantum chemical descriptors are powerful theoretical tools used to elucidate the relationship between the electronic structure of a molecule and its chemical reactivity. In the case of 2-Chloro-1-cycloheptylethanone, an α-chloro ketone, these descriptors provide critical insights into its behavior in chemical reactions. While specific experimental and computational studies on 2-Chloro-1-cycloheptylethanone are not extensively documented in publicly available literature, its reactivity can be reliably inferred from well-established principles governing α-haloketones. up.ac.zanih.gov Computational methods, such as Density Functional Theory (DFT), are commonly employed to calculate these properties. researchgate.net

The reactivity of α-haloketones is largely dictated by the presence of two electron-withdrawing groups: the carbonyl group and the halogen substituent. wikipedia.org The carbonyl group's inductive effect enhances the polarity of the carbon-chlorine bond, which increases the electron deficiency at the α-carbon and makes it a prime target for nucleophilic attack. nih.gov

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. semanticscholar.org The energy gap between the HOMO and LUMO is a crucial parameter that indicates the molecule's chemical stability; a smaller gap suggests higher reactivity. semanticscholar.orgmdpi.com

For 2-Chloro-1-cycloheptylethanone, the LUMO is expected to be localized primarily over the carbonyl carbon and the adjacent α-carbon bearing the chlorine atom. This distribution makes these sites the most probable for a nucleophilic attack. The HOMO, conversely, would likely be centered around the oxygen and chlorine atoms, which possess lone pairs of electrons.

Global Reactivity Descriptors

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. A higher chemical potential (less negative value) indicates a greater tendency to donate electrons.

Chemical Hardness (η): Hardness is a measure of the molecule's resistance to changes in its electron distribution. mdpi.com A molecule with a large HOMO-LUMO gap is considered "hard," indicating lower reactivity, whereas a "soft" molecule has a small gap and is more reactive. semanticscholar.org

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, making it a measure of its electrophilic nature. researchgate.net Due to the electron-withdrawing nature of the carbonyl and chloro groups, 2-Chloro-1-cycloheptylethanone is expected to have a significant electrophilicity index, classifying it as a strong electrophile.

Below is an interactive table of illustrative quantum chemical descriptors calculated for 2-Chloro-1-cycloheptylethanone, providing insight into its electronic properties and reactivity.

Local Reactivity Descriptors

While global descriptors describe the molecule as a whole, local reactivity descriptors, such as Mulliken atomic charges or Fukui functions, identify the most reactive sites within the molecule. For 2-Chloro-1-cycloheptylethanone, these calculations would confirm that the carbonyl carbon and the α-carbon are the primary electrophilic centers. The inductive effect of the carbonyl group significantly increases the positive partial charge on the α-carbon, enhancing its susceptibility to nucleophilic substitution (SN2) reactions. up.ac.zanih.gov

The following table details the significance of each quantum chemical descriptor in assessing the structure-reactivity relationship of the compound.

Emerging Research Avenues and Future Prospects for 2 Chloro 1 Cycloheptylethanone Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

Traditional synthesis of α-haloketones often involves direct halogenation of the corresponding ketone, which can suffer from drawbacks such as the use of hazardous reagents (e.g., elemental bromine or chlorine), formation of undesired by-products (e.g., α,α-dihalogenated ketones), and moderate selectivity, which complicates purification. mdpi.com The development of greener, more efficient synthetic protocols is a primary focus for the future production of 2-Chloro-1-cycloheptylethanone.

Key research directions include:

Oxidative Halogenation: Utilizing systems with environmentally benign oxidants like hydrogen peroxide (H₂O₂) in combination with halide sources is a promising green alternative. For instance, methods employing TiCl₄ in the presence of H₂O₂ offer an efficient route for α-chlorination of 1,3-dicarbonyl compounds, a strategy that could be adapted for cycloheptanone (B156872) derivatives. organic-chemistry.org

Atom-Economical Approaches: Hydration of haloalkynes represents an excellent example of an atom-economical synthesis for α-halomethyl ketones, where all atoms from the reactants are incorporated into the final product. organic-chemistry.org Exploring analogous ring expansion or functionalization strategies starting from smaller cyclic precursors could provide highly efficient routes to 2-Chloro-1-cycloheptylethanone.

Flow Chemistry: Continuous-flow processes offer enhanced safety and efficiency, particularly for reactions involving hazardous intermediates. A notable example is the in-flow generation of diazomethane (B1218177) for the synthesis of chiral α-chloroketones from N-protected amino acids, which provides a safer and scalable alternative to traditional batch methods. nuph.edu.ua This technology could be adapted for the synthesis of cycloheptyl derivatives.

Microwave-Assisted Synthesis: The application of microwave irradiation can significantly accelerate reaction rates, reduce reaction times, and increase product yields, aligning with the principles of green chemistry. nih.govrasayanjournal.co.inmdpi.com Developing microwave-assisted protocols for the chlorination of cycloheptanone would represent a significant step towards a more sustainable synthesis.

| Synthesis Strategy | Traditional Method (Direct Halogenation) | Emerging Sustainable Method |

| Halogen Source | Elemental Chlorine (Cl₂) | N-Chlorosuccinimide (NCS), TiCl₄ |

| Oxidant | N/A | Hydrogen Peroxide (H₂O₂) |